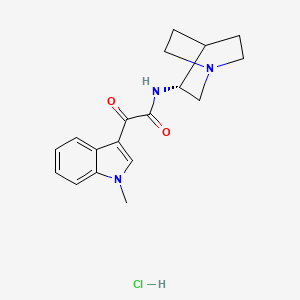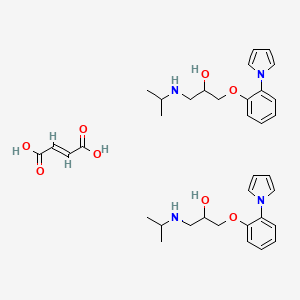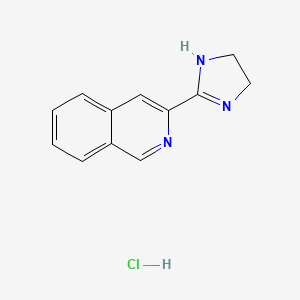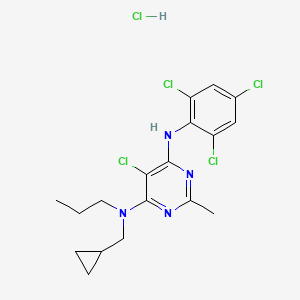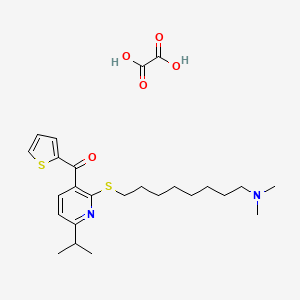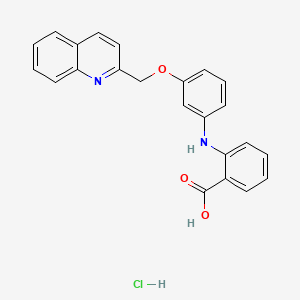![molecular formula C21H14ClFN2O2 B560287 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide CAS No. 1186372-20-2](/img/structure/B560287.png)
2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide” is likely to be an organic compound containing a fluorene group, which is a polycyclic aromatic hydrocarbon. It also contains a chloro group, a fluoro group, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a fluorene derivative with a suitable chloro-fluoro-benzamide. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorene ring system, along with a benzamide group that is substituted with both chloro and fluoro groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the fluorene group, the amide group, and the halogen substituents. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorene group could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Inhibition of Cyclophilin A
TMN355 has been identified as a potent chemical inhibitor of Cyclophilin A (CyPA), a protein that plays a significant role in various cellular processes. The inhibition of CyPA by TMN355 can lead to reduced foam cell formation and cytokine secretion, which are critical factors in the development of atherosclerosis .
2. Impact on Macrophage Polarization and Adipocyte Inflammation Research suggests that TMN355 can reverse the effects of CyPA on macrophage polarization and adipocyte inflammation. This indicates TMN355’s potential application in studying inflammatory cascades within obese adipose tissue, providing insights into obesity-related inflammation .
Atherosclerosis Research
TMN355 is utilized in atherosclerosis research due to its ability to inhibit CyPA, which is implicated in the pathogenesis of atherosclerosis. By reducing foam cell formation and cytokine secretion, TMN355 serves as a valuable tool for understanding and potentially treating this cardiovascular disease .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of TMN355 is CD147 , a transmembrane glycoprotein .
Mode of Action
TMN355 acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . TMN355 also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .
Biochemical Pathways
The interaction of TMN355 with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .
Result of Action
The action of TMN355 results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, TMN355 effectively restores adipocytes’ functions and insulin sensitivity .
Action Environment
The efficacy and stability of TMN355 can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, TMN355 has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by TMN355 notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLLCUAISZNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




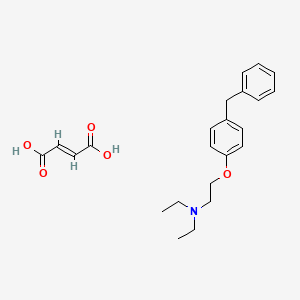

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

